2-Chloro-5-fluoroisonicotinaldehyde CAS 884494-54-6
2-Chloro-5-fluoroisonicotinaldehyde CAS 884494-54-6
An In-depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6)
Abstract
2-Chloro-5-fluoroisonicotinaldehyde, a halogenated pyridine carboxaldehyde, is a pivotal building block in modern synthetic chemistry. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile precursor for a wide array of complex molecular architectures. The unique electronic properties conferred by the chloro, fluoro, and formyl substituents on the electron-deficient pyridine ring create a platform for diverse and selective chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a research setting. 2-Chloro-5-fluoroisonicotinaldehyde is a solid at room temperature and requires specific storage conditions to ensure its stability.
Table 1: Physicochemical and Safety Data for CAS 884494-54-6
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | [1][2] |
| Synonyms | 2-Chloro-5-fluoro-4-formylpyridine, 2-Chloro-5-fluoroisonicotinaldehyde | [1] |
| CAS Number | 884494-54-6 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO | [1][2] |
| Molecular Weight | 159.55 g/mol | [1] |
| Boiling Point | 228°C | [4][5] |
| Density | 1.444 g/cm³ | [4][5] |
| Flash Point | 91°C | [4][5] |
| Storage | Store at 2-8°C under an inert gas atmosphere (e.g., Nitrogen, Argon) | [4][6] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][7] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |
Mechanistic Insights and Chemical Reactivity
The synthetic utility of 2-chloro-5-fluoroisonicotinaldehyde stems from the distinct reactivity of its functional groups, which are electronically influenced by the pyridine core. The nitrogen heteroatom, along with the halogen and aldehyde substituents, renders the aromatic ring highly electron-deficient, which is the cornerstone of its chemical behavior.
The molecule possesses three primary sites for chemical modification:
-
The Aldehyde Group (C4-position): This group is a classic electrophilic site, susceptible to a wide range of nucleophilic additions and condensation reactions.
-
The Chlorine Atom (C2-position): The C2 carbon is significantly activated towards nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing effects of the ring nitrogen (ortho position) and the formyl group (para position).[8]
-
The Pyridine Ring: While the electron-deficient nature of the ring makes electrophilic substitution challenging, the existing substituents can be leveraged to direct further functionalization or to participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The displacement of the chloride at the C2 position is a highly favorable and common transformation.[9][10] Electron-deficient 2-chloropyridines readily undergo SₙAr reactions with a variety of nucleophiles.[11] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by the electron-withdrawing character of the pyridine nitrogen. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles, building molecular complexity.
Aldehyde Chemistry
The isonicotinaldehyde moiety provides a gateway to numerous synthetic transformations.[12] Its reactivity is analogous to other aromatic aldehydes and includes:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Condensation Reactions: Formation of imines, oximes, or hydrazones. For example, reaction with hydroxylamine can form an oxime, which can be a precursor to a nitrile functional group.[13]
Applications in Drug Discovery and Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[14][15][16] Halogenated derivatives like 2-chloro-5-fluoroisonicotinaldehyde are particularly valuable as intermediates because the halogens can serve as synthetic handles for diversification or be retained in the final active pharmaceutical ingredient (API) to modulate properties like metabolic stability, binding affinity, and lipophilicity.[17][18][19]
This compound is a key intermediate in the synthesis of innovative therapeutics, especially kinase inhibitors and antiviral agents.[6] Its structure allows for the precise and selective introduction of various functional groups, which is a critical requirement in constructing complex molecules with high biological activity.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SₙAr reaction of 2-chloro-5-fluoroisonicotinaldehyde with a generic secondary amine, a common step in pharmacophore elaboration. The use of a flow reactor can significantly accelerate this reaction for unactivated substrates, though batch conditions are also effective.[11]
Objective: To synthesize a 2-(dialkylamino)-5-fluoroisonicotinaldehyde derivative.
Materials:
-
2-Chloro-5-fluoroisonicotinaldehyde (1.0 eq)
-
Secondary Amine (e.g., piperidine, morpholine) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP, DMF)
-
Base (e.g., K₂CO₃, Et₃N) (optional, but often beneficial)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoroisonicotinaldehyde (1.0 eq) and the anhydrous solvent.
-
Reagent Addition: Add the secondary amine (1.2 eq) to the stirred solution. If a base is used, add it at this stage (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-substituted aminopyridine product.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR: Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. These protons will exhibit coupling to each other and to the fluorine atom. A highly deshielded singlet for the aldehyde proton will appear far downfield (approx. 9.5-10.5 ppm).
-
¹³C NMR: Six distinct signals are anticipated. The aldehyde carbonyl carbon will be the most downfield signal (approx. 185-195 ppm). The five pyridine ring carbons will appear in the aromatic region (approx. 120-165 ppm), with their chemical shifts and C-F coupling constants providing valuable structural information.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700-1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 159. A characteristic isotopic pattern with an (M+2)⁺ peak at roughly one-third the intensity of the M⁺ peak will confirm the presence of a single chlorine atom.
Conclusion
2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6) is a high-value synthetic intermediate with a rich and versatile chemical profile. The strategic placement of its chloro, fluoro, and formyl functional groups on an electron-poor pyridine core provides medicinal and synthetic chemists with multiple avenues for molecular elaboration. Its demonstrated utility in the construction of complex heterocyclic systems solidifies its role as a critical component in the modern drug discovery and agrochemical development pipeline. A comprehensive understanding of its reactivity and handling requirements is essential for leveraging its full synthetic potential.
References
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (2009). Drug Metabolism and Disposition, 37(9), 1797-800.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- 2-Chloropyridine - Wikipedia. (n.d.). Wikipedia.
- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.
- 884494-54-6 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.
- Cas 884494-54-6,2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE ... (n.d.). BOC Sciences.
- The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. (n.d.). BOC Sciences.
- CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock. (n.d.). Synblock.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.
- 2-Chloro-5-fluoronicotinonitrile synthesis - ChemicalBook. (n.d.). ChemicalBook.
- 2-Chloro-5-fluoroisonicotinaldehyde - MySkinRecipes. (n.d.). MySkinRecipes.
- Products - 2a biotech. (n.d.). 2a biotech.
- A review on the medicinal importance of pyridine derivatives - ResearchGate. (2016).
- PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME - DTIC. (n.d.). DTIC.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). RSC Advances, 12(25), 15684-15715.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (2022). RSC Medicinal Chemistry, 13(9), 1033-1076.
- The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of substituted chloronicotinaldehydes - ResearchGate. (n.d.).
- 2-Chloro-5-fluoro-pyridine-4-carbaldehyde - AOBChem. (n.d.). AOBChem.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
- 2-Chloro-5-fluoropyridine-3-carboxamide | C6H4ClFN2O | CID 12629796 - PubChem. (n.d.). PubChem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019). European Journal of Medicinal Chemistry, 173, 131-165.
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). European Journal of Medicinal Chemistry, 173, 131-165.
Sources
- 1. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock [synblock.com]
- 2. aobchem.com [aobchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 884494-54-6 | CAS DataBase [m.chemicalbook.com]
- 5. Cas 884494-54-6,2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE | lookchem [lookchem.com]
- 6. 2-Chloro-5-fluoroisonicotinaldehyde [myskinrecipes.com]
- 7. 2-Chloro-5-fluoropyridine-3-carboxamide | C6H4ClFN2O | CID 12629796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
